Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate
CAS No.: 82424-54-2
Cat. No.: VC3858872
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82424-54-2 |
---|---|
Molecular Formula | C12H12N2O3S |
Molecular Weight | 264.3 g/mol |
IUPAC Name | methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3 |
Standard InChI Key | YYHKNECMRVXILO-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC |
Canonical SMILES | COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.30 g/mol . The isothiazole ring (a five-membered heterocycle containing nitrogen and sulfur) is substituted at the 3-position with a 4-methoxyphenyl group, at the 4-position with an amino group (-NH₂), and at the 5-position with a methyl ester (-COOCH₃).
Stereoelectronic Properties
The compound’s planar conformation is stabilized by intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen, as inferred from structural analogs . Computational studies using PubChem data reveal a XLogP3 value of 2.7, indicating moderate lipophilicity, and a hydrogen bond acceptor count of 6, suggesting solubility in polar solvents . The rotatable bond count of 4 (from the methoxyphenyl and ester groups) implies conformational flexibility, which may influence its reactivity and intermolecular interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A one-pot synthesis strategy for analogous isothiazole derivatives involves cyclocondensation of thiourea analogs with α,β-unsaturated carbonyl compounds . For methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate, a plausible route includes:
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Formation of the isothiazole ring via reaction of 4-methoxyphenylacetonitrile with sulfur monochloride.
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Amination at the 4-position using hydroxylamine hydrochloride.
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Esterification with methyl chloroformate in the presence of a base like triethylamine.
This method yields the target compound with reported purities exceeding 97% .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:
Parameter | Value/Condition |
---|---|
Temperature | 25–30°C |
Reaction Time | 4–6 hours |
Catalyst | Triethylamine (0.5 eq) |
Solvent | Dichloromethane |
Yield | 68–72% |
Industrial batches are typically purified via recrystallization from ethanol/water mixtures, achieving >99% purity for pharmaceutical applications .
Physicochemical Properties
Experimental and computed data for the compound are summarized below:
The low aqueous solubility underscores the need for co-solvents (e.g., DMSO) in biological assays .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The amino group undergoes acetylation with acetic anhydride to form N-acetyl derivatives, which exhibit enhanced metabolic stability. For example:
This reaction proceeds quantitatively in pyridine at 60°C.
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide converts the isothiazole ring to a sulfoxide, altering electronic properties.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isothiazole to a dihydrothiazole, though this pathway is less explored for this specific compound .
Applications in Pharmaceutical Research
Antimicrobial Activity
Structural analogs of methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate demonstrate anti-tubercular activity, with minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL against Mycobacterium tuberculosis H37Rv. The methoxyphenyl moiety enhances membrane penetration, while the amino group facilitates target binding.
Kinase Inhibition
In silico docking studies suggest affinity for cyclin-dependent kinases (CDKs), with binding energies of −9.2 kcal/mol for CDK2. This positions the compound as a lead for anticancer drug development.
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